molecular formula C42H84O18 B12710900 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate CAS No. 94023-28-6

2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate

Cat. No.: B12710900
CAS No.: 94023-28-6
M. Wt: 877.1 g/mol
InChI Key: VANIXXKHZVDVAK-UHFFFAOYSA-N
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Description

2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate is a complex organic compound characterized by multiple hydroxyl groups and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could convert carbonyl groups back to hydroxyl groups.

    Substitution: The compound may participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve interactions with molecular targets through its hydroxyl and ether groups. These interactions could affect various biochemical pathways, depending on the specific application. For example, in drug delivery, the compound may interact with cell membranes to facilitate the transport of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in having multiple ether linkages.

    Glycerol derivatives: Similar in having multiple hydroxyl groups.

Uniqueness

2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate is unique due to its specific combination of hydroxyl and ether groups, which may confer unique properties such as solubility, reactivity, and biological activity.

Properties

CAS No.

94023-28-6

Molecular Formula

C42H84O18

Molecular Weight

877.1 g/mol

IUPAC Name

[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C42H84O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-42(52)60-33-41(51)32-59-31-40(50)30-58-29-39(49)28-57-27-38(48)26-56-25-37(47)24-55-23-36(46)22-54-21-35(45)20-53-19-34(44)18-43/h34-41,43-51H,2-33H2,1H3

InChI Key

VANIXXKHZVDVAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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